molecular formula C23H31N2O+ B1201117 N-Methyl buzepide CAS No. 23724-95-0

N-Methyl buzepide

Cat. No.: B1201117
CAS No.: 23724-95-0
M. Wt: 351.5 g/mol
InChI Key: HDGFUOKLIQJQCS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Buzepide metiodide is a diarylmethane.

Scientific Research Applications

Analytical Method Development

  • Buzepide methyl iodide, among other compounds, has been analyzed using an elaborated High-Performance Liquid Chromatography (HPLC) method, showcasing its importance in the identification and quantification in multicomponent pharmaceutical preparations for allergic and non-allergic diseases of upper respiratory tracts. This method offers good selectivity and precision, indicating its utility in complex pharmaceutical analysis (Białecka, Kulik, & Kaniewska, 2002).

Chemical Reactivity and Diastereoselectivity

  • The lithiation-trapping of N-Boc bispidine-ketal using s-BuLi/TMEDA has demonstrated significant findings, including an activating effect of the 4-ketal group on the lithiation and complete diastereoselectivity with methylation and Cu-mediated allylation. This showcases the role of related chemical structures in influencing chemical reactivity and selectivity, which could be relevant in synthetic applications involving N-Methyl buzepide (Stead, O’Brien, & Sanderson, 2015).

Electrochemical Sensing and Detection

  • A novel electrochemical method for the determination of buzepide methiodide (BZP) has been developed using TiO2 nanoparticle-modified carbon paste electrode. This method significantly enhances the oxidation signal of BZP, offering a sensitive and rapid approach for BZP detection in complex biological samples like human blood serum and urine. Such advancements are crucial in the field of bioanalysis and drug monitoring (Kalanur, Seetharamappa, & Prashanth, 2010).

Drug-DNA Interaction Studies

  • Buzepide methiodide's interaction with DNA has been explored using a DNA-biosensor, where the drug showed a quasireversible peak indicating an intercalative mode of binding. Such studies are pivotal in understanding the pharmacodynamics and the potential genotoxic effects of drugs (Kalanur, Seetharamappa, & Prashanth, 2011).
  • Additionally, the interaction of buzepide methiodide with human serum albumin (HSA) was investigated, revealing insights into the drug's bioavailability and distribution within the body. The hydrophobic mode of interaction between BZP and HSA was determined using electrochemical and spectroscopic methods, highlighting its significance in drug-protein interaction studies (Kalanur, Seetharamappa, & Katrahalli, 2010).

Properties

CAS No.

23724-95-0

Molecular Formula

C23H31N2O+

Molecular Weight

351.5 g/mol

IUPAC Name

4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide

InChI

InChI=1S/C23H30N2O/c1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26)/p+1

InChI Key

HDGFUOKLIQJQCS-UHFFFAOYSA-O

SMILES

C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Canonical SMILES

C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

23724-95-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl buzepide
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N-Methyl buzepide
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N-Methyl buzepide
Reactant of Route 4
N-Methyl buzepide
Reactant of Route 5
N-Methyl buzepide
Reactant of Route 6
N-Methyl buzepide

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